5-(Difluoromethoxy)nicotinonitrile
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Overview
Description
5-(Difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C₇H₄F₂N₂O. It belongs to the class of nicotinonitrile derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)nicotinonitrile typically involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate through a three-component Dimroth reaction . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields, lower costs, and minimal pollution. For example, the preparation of related compounds such as 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves steps like etherification, nitrification, hydrolysis, reduction, and redox .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrazine hydrate.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-(Difluoromethoxy)nicotinonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known that nicotinonitrile derivatives can interact with various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5-Bromo-6-(difluoromethoxy)nicotinonitrile: Another nicotinonitrile derivative with potential therapeutic and industrial applications.
2-Mercapto-5-difluoromethoxy-1H-benzimidazole: A related compound used in medicine and industrial applications
Uniqueness
5-(Difluoromethoxy)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its difluoromethoxy group and nitrile functionality make it a valuable compound for various applications, distinguishing it from other nicotinonitrile derivatives .
Properties
Molecular Formula |
C7H4F2N2O |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
5-(difluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-1-5(2-10)3-11-4-6/h1,3-4,7H |
InChI Key |
MAUCWOIEVPZFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1OC(F)F)C#N |
Origin of Product |
United States |
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